Copper(I)-Dioxygen Reactivity: Methyl Substituent Dictates Peroxo vs. Bis(μ-oxo) Complex Formation
The presence of the 6-methyl group on the pyridine ring of 1-(6-methylpyridin-2-yl)ethanamine-derived ligands fundamentally alters the reactivity of copper(I) complexes with dioxygen. Specifically, the bidentate ligand (Me)Py1(Et,Bz) (N-benzyl-N-ethyl-2-(6-methylpyridin-2-yl)ethylamine), which incorporates the 6-methylpyridin-2-yl ethanamine scaffold, predominantly yields a (μ-η²:η²-peroxo)dicopper(II) complex under standard conditions. In contrast, the unsubstituted analog (H)Py1(Et,Bz) (N-benzyl-N-ethyl-2-(2-pyridyl)ethylamine) exclusively forms a bis(μ-oxo)dicopper(III) complex [1]. This divergence is quantified by distinct UV-vis absorption features and resonance Raman signatures, and it results in different kinetic pathways for subsequent oxidative N-dealkylation reactions [2].
| Evidence Dimension | Copper-dioxygen adduct structure |
|---|---|
| Target Compound Data | (μ-η²:η²-peroxo)dicopper(II) complex |
| Comparator Or Baseline | (H)Py1(Et,Bz) (unmethylated analog): bis(μ-oxo)dicopper(III) complex |
| Quantified Difference | Qualitative product switch; rate-determining step changes from O-O bond homolysis (peroxo) to direct formation (bis-μ-oxo). |
| Conditions | Copper(I) complex + O₂ in acetone at low temperature; ligand:metal ratio 2:1 |
Why This Matters
This demonstrates that the 6-methyl substituent is not a silent structural feature; it controls the mechanism and outcome of dioxygen activation, a critical parameter for designing biomimetic oxidation catalysts and understanding copper enzyme models.
- [1] Taki M, et al. Fine-tuning of copper(I)-dioxygen reactivity by 2-(2-pyridyl)ethylamine bidentate ligands. J Am Chem Soc. 2002;124(22):6367-6377. View Source
- [2] Taki M, et al. J Am Chem Soc. 2002;124(22):6367-6377. Supporting Information. View Source
